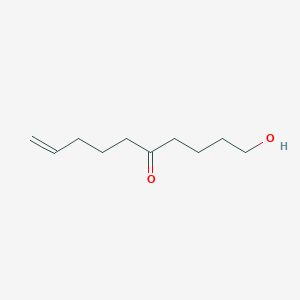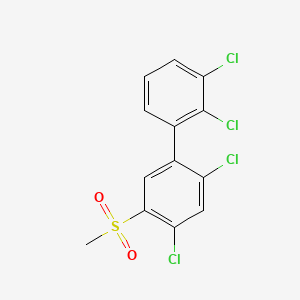![molecular formula C9H10O2 B14345275 Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate CAS No. 97580-83-1](/img/structure/B14345275.png)
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl spiro[24]hepta-4,6-diene-1-carboxylate is a chemical compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound has a spiro[24]hepta-4,6-diene core with a methyl ester functional group attached to the carboxylate position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spiro[2.4]hepta-4,6-diene core, which is then esterified with methanol to produce the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative starting materials such as 1,2-dichloroethane or ethylene glycol bis(benzenesulfonate) can be employed to reduce costs .
化学反应分析
Types of Reactions
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
科学研究应用
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and analogs of prostaglandins.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure imparts unique electronic properties, allowing it to participate in various chemical reactions. The ester functional group can undergo hydrolysis, releasing the active spiro compound, which can then interact with enzymes or receptors in biological systems .
相似化合物的比较
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound without the ester functional group.
Spiro[2.4]hepta-4,6-diene-1-carboxylic acid: The carboxylic acid derivative.
Spiro[2.4]hepta-4,6-diene-1-methanol: The alcohol derivative.
Uniqueness
Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
属性
CAS 编号 |
97580-83-1 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
methyl spiro[2.4]hepta-4,6-diene-2-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-8(10)7-6-9(7)4-2-3-5-9/h2-5,7H,6H2,1H3 |
InChI 键 |
UPFUWFOIAGXIBP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC12C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


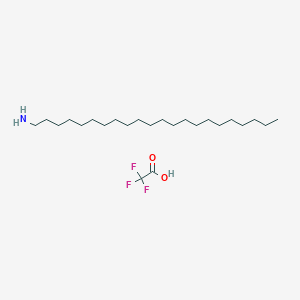
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
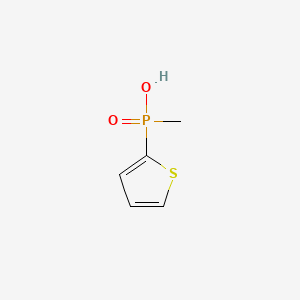
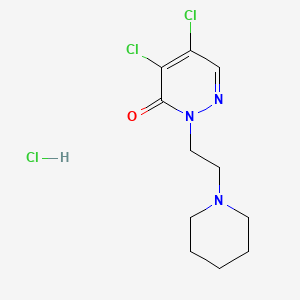
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
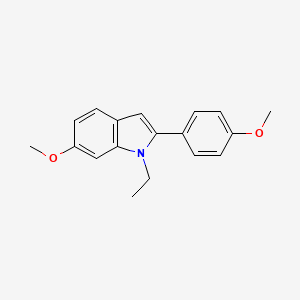
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
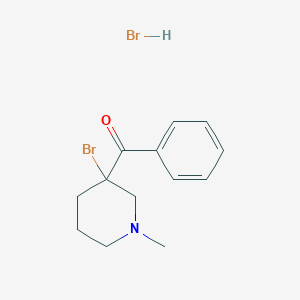
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)

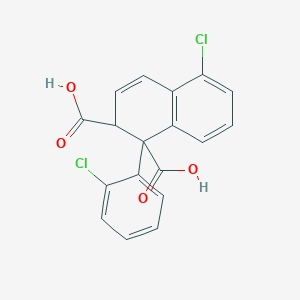
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
